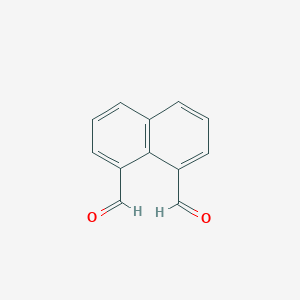

Naphthalene-1,8-dicarbaldehyde

Descripción

Overview and Significance in Organic Synthesis and Materials Science

The significance of Naphthalene-1,8-dicarbaldehyde stems from its bifunctional nature and rigid aromatic scaffold. The two aldehyde groups are highly reactive and can participate in a wide array of chemical transformations, most notably condensation reactions to form Schiff bases, imines, and various heterocyclic systems. The fixed, close proximity of these groups due to the peri-substitution pattern allows the molecule to act as a pre-organized chelating ligand for metal ions or as a monomer for creating specific macromolecular architectures. iaea.org

In organic synthesis , this compound is a valuable precursor for constructing complex polycyclic and macrocyclic structures. Its reactivity is analogous to other naphthaldehydes, which are used to build novel frameworks. nih.gov The steric strain and electronic interactions between the two peri-aldehyde groups—often referred to as the "peri-effect"—can influence the stereochemical and regiochemical outcomes of reactions, offering pathways to otherwise inaccessible molecular topologies. iaea.orgnih.gov

In materials science , the naphthalene (B1677914) unit itself is a well-known chromophore, and its derivatives are widely used in dyes, pigments, and fluorescent probes. numberanalytics.comresearchgate.net this compound serves as a foundational component for creating advanced functional materials. Its derivatives have potential applications as:

Chemosensors: The aldehyde groups can be functionalized to create receptors that selectively bind to specific analytes (ions or neutral molecules), leading to a detectable change in fluorescence or color.

Coordination Polymers and Metal-Organic Frameworks (MOFs): By reacting with metal ions, the dicarbaldehyde or its derivatives can form extended, crystalline networks. rsc.org Research on the related naphthalene-1,8-dicarboxylate has shown that this scaffold is highly effective for producing photoluminescent coordination polymers. rsc.orgrsc.org

Organic Electronics: The conjugated π-system of the naphthalene core makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Historical Development and Key Discoveries

While specific historical milestones for this compound are not widely documented, its development is intrinsically linked to the broader history of naphthalene chemistry. The parent naphthalene structure was first isolated from coal tar in the early 19th century. ijrpr.com A significant breakthrough in naphthalene chemistry was the development of methods to synthesize the core structure, such as the Haworth synthesis, which involves steps like Friedel-Crafts acylation and Clemmensen reduction. vedantu.com

The chemistry of 1,8-disubstituted naphthalenes gained prominence with the large-scale industrial production of Naphthalene-1,8-dicarboxylic anhydride (B1165640) (naphthalic anhydride). This precursor is readily prepared via the oxidation of acenaphthene (B1664957), a component of coal tar. ijrpr.com Naphthalic anhydride became a crucial intermediate for a class of dyes and pigments known as naphthalimides. google.com A well-known process for preparing Naphthalene-1,8-dicarboximide, a key dyestuff intermediate, involves the reaction of the anhydride with an ammonium (B1175870) salt in an aqueous medium. google.com

The exploration of other 1,8-disubstituted naphthalene derivatives, including the dicarbaldehyde, logically followed from the established importance of the anhydride. The synthesis of naphthaldehydes often involves formylation of the naphthalene ring, and the study of these compounds has been driven by interest in the unique reactivity conferred by the peri-interactions. iaea.org The relative scarcity of early literature focused specifically on this compound suggests it is a more specialized reagent whose full potential has only been appreciated with the rise of modern materials science and supramolecular chemistry.

Current Research Landscape and Future Perspectives

The current research landscape for naphthalene-based molecules is vibrant, with a strong focus on creating functional materials with tailored optical, electronic, and host-guest properties. Although direct studies on this compound are limited, research on closely related systems highlights its immense potential.

Table 2: Selected Research Findings on Related 1,8-Disubstituted Naphthalene Derivatives

| Derivative | Research Focus | Key Finding | Significance/Potential Application |

|---|---|---|---|

| Naphthalene-1,8-dicarboxylate | Coordination Polymers | Forms 1D, 2D, and 3D coordination polymers with metal ions like Zinc (II). rsc.orgrsc.org | Development of photoluminescent materials for sensing and electronics. rsc.org |

| 1,8-Dihydroxynaphthalene | Supramolecular Self-Assembly | Acts as a building block for stable host-guest complexes with boronic acids, capable of selectively binding xylene isomers. nih.gov | Creation of selective receptors for chemical separation and sensing. nih.gov |

| Naphthalene-1,8-diamino derivatives | Catalysis and Synthesis | Used to create borylating agents [B(dan)] for direct and selective introduction of boron into organic molecules. rsc.org | Facilitating the synthesis of complex boron-containing compounds for pharmaceuticals and materials. rsc.org |

| Naphthaldehydes | C-H Functionalization | Transient directing group strategies enable highly regioselective methylation at positions adjacent to the aldehyde group. nih.gov | Provides precise synthetic control for creating multi-substituted naphthalene-based bioactive molecules. nih.gov |

Future Perspectives:

This compound is poised to become a more prominent building block as chemists seek new functional molecules. Its future applications are likely to be concentrated in several key areas:

Advanced Chemosensors: The dialdehyde (B1249045) functionality is ideal for designing "turn-on" or "turn-off" fluorescent sensors. Condensation with amines bearing a fluorophore or a binding site could lead to Schiff base ligands that exhibit high selectivity for metal ions or anions due to the pre-organized binding pocket enforced by the peri-substitution.

Supramolecular Chemistry and Macrocycles: The compound is a perfect candidate for synthesizing novel macrocycles through condensation reactions with diamines. These macrocycles could act as sophisticated host molecules for guest recognition, catalysis, or as components of molecular machines.

Covalent Organic Frameworks (COFs): The rigid structure and dual reactive sites of this compound make it an excellent monomer for the bottom-up synthesis of 2D or 3D COFs. These porous, crystalline materials, formed through robust covalent bonds (e.g., imine linkages), could have significant applications in gas storage, separation, and heterogeneous catalysis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalene-1,8-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHRFGZORIHOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531525 | |

| Record name | Naphthalene-1,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-14-7 | |

| Record name | Naphthalene-1,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Naphthalene-1,8-dicarbaldehyde

The synthesis of this compound has been approached from several key starting materials, with methods evolving to improve efficiency and yield. The most common precursors are derivatives of acenaphthene (B1664957) and naphthalene-1,8-dicarboxylic acid.

Synthesis from Acenaphthenequinone (B41937) Derivatives

One of the primary routes to this compound involves the oxidative cleavage of the five-membered ring of acenaphthene or its oxidized form, acenaphthenequinone. A notable method is the ozonolysis of acenaphthylene (B141429), the dehydrogenated analogue of acenaphthene. This reaction proceeds through the formation of a primary ozonide, which then rearranges and cleaves to yield a mixture of oxygenated products. Among these, this compound is a significant component, alongside 1,8-naphthalic anhydride (B1165640) and naphthaldehyde. researchgate.net The reaction is typically carried out in an inert solvent at low temperatures, followed by a reductive or oxidative workup to influence the product distribution.

Another approach starts with acenaphthenequinone, which can be subjected to ring-opening reactions. For instance, treatment of acenaphthenequinone with aqueous potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) can lead to the formation of 1,8-naphthaldehydic acid. This intermediate, which possesses one aldehyde and one carboxylic acid group, can then be further reduced to the target dialdehyde (B1249045), although this subsequent step requires careful selection of reducing agents to avoid over-reduction to the diol.

| Precursor | Reagents/Conditions | Key Intermediates | Product(s) | Ref. |

| Acenaphthylene | 1. O₃, inert solvent, low temp. 2. Workup | Primary ozonide | This compound, 1,8-Naphthalic anhydride, Naphthaldehyde | researchgate.net |

| Acenaphthenequinone | aq. KOH, DMSO | 1,8-Naphthaldehydic acid | 1,8-Naphthaldehydic acid |

Approaches from Naphthalene-1,8-dicarboxylic Acid or Anhydride Precursors

Naphthalene-1,8-dicarboxylic acid and its corresponding anhydride, 1,8-naphthalic anhydride, are readily available and widely used starting materials for the synthesis of various peri-substituted naphthalene (B1677914) derivatives. google.comwikipedia.orgsci-hub.sersc.org The conversion of these precursors to this compound involves the reduction of the carboxylic acid or anhydride functionalities.

The reduction of carboxylic acids and their anhydrides to aldehydes is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, with the key challenge being the prevention of over-reduction to the corresponding alcohols. Common reagents for this partial reduction include diisobutylaluminium hydride (DIBAL-H) at low temperatures or the use of modified borohydride (B1222165) reagents. Another strategy involves the conversion of the dicarboxylic acid to a more easily reducible derivative, such as a diester or a diacyl chloride, followed by reduction. For instance, the Rosenmund reduction of the corresponding diacyl chloride, using hydrogen gas and a poisoned palladium catalyst, could potentially yield the dialdehyde.

| Precursor | Potential Reagents/Conditions | Product |

| Naphthalene-1,8-dicarboxylic acid | 1. SOCl₂ or (COCl)₂ 2. H₂, Pd/BaSO₄ (Rosenmund reduction) | This compound |

| 1,8-Naphthalic anhydride | DIBAL-H, low temperature | This compound |

Advanced Synthetic Strategies and Methodological Refinements

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. This trend is also reflected in the synthesis of this compound and its derivatives.

Chemo- and Regioselective Synthesis Techniques

The synthesis of substituted this compound derivatives often requires precise control over the regioselectivity of the reactions. One advanced strategy for achieving this is through directed metalation. For example, the directed ortho and remote metalation of naphthalene-1,8-diamide has been demonstrated as a powerful tool for the synthesis of 2- and 2,7-substituted naphthalenes. nih.gov In this approach, the amide groups direct the deprotonation to specific positions on the naphthalene ring, allowing for the subsequent introduction of various electrophiles with high regioselectivity. While this method does not directly yield the dicarbaldehyde, the resulting substituted diamides could potentially be converted to the corresponding dicarboxylic acids and then reduced to the dialdehydes, thus providing a regiocontrolled route to substituted naphthalene-1,8-dicarbaldehydes.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. While specific green synthetic routes to this compound are not yet widely reported, the application of these principles can be envisioned. For instance, the development of catalytic, solvent-free, or aqueous-based reaction systems for the oxidation of acenaphthene or the reduction of naphthalic anhydride would represent a significant advancement.

An example of a green approach in a related system is the synthesis of 1,1'-binaphthyl-8,8'-dicarboxylic acid, which utilizes a copper-ammonia solution as a recyclable catalyst in a reduction buffer system. google.com This process is reported to be rapid, thorough, and results in a higher yield compared to traditional methods. The development of similar catalytic systems for the synthesis of this compound from its precursors would be a valuable contribution to sustainable chemistry. The use of biocatalysis, employing enzymes to carry out specific transformations under mild, aqueous conditions, also presents a promising avenue for the green synthesis of this compound.

Reactivity and Organic Transformations

Fundamental Reaction Mechanisms Involving Naphthalene-1,8-dicarbaldehyde

The reactivity of this compound is dominated by the interplay between its aldehyde functional groups and the aromatic naphthalene (B1677914) system.

Aldehyde Functional Group Reactivity and Rearrangements (e.g., Intramolecular Cannizzaro Reaction)

The proximate positioning of the two aldehyde groups in this compound facilitates intramolecular reactions. A notable example is the intramolecular Cannizzaro reaction. In the presence of a base, one aldehyde group is oxidized to a carboxylic acid while the other is reduced to an alcohol. rsc.orgrsc.org

Studies have shown that this compound monohydrate exists in a bridged, cyclic form in solution as a mixture of cis and trans isomers. rsc.orgresearchgate.net This hydrated dialdehyde (B1249045) undergoes a second-order intramolecular Cannizzaro reaction in a dioxane-water mixture, meaning the reaction is first order in both the monoanion of the hydrate (B1144303) and the base. rsc.orgrsc.org The proposed mechanism involves a rate-determining hydride transfer from the chain tautomer of the hydrate's dianion. rsc.org The corresponding lactone, 8-(hydroxymethyl)-1-naphthoic acid (naphthalide), has been excluded as an intermediate in this reaction. rsc.org

Kinetic studies have provided further insight into this reaction. The kinetic isotope effect (kH/kD) was determined to be approximately 1.7, and the kinetic solvent isotope effect (kH2O/kD2O) was found to be around 0.60. rsc.orgrsc.org These values support a mechanism involving rate-determining hydride transfer.

Naphthalene Core Reactivity and Substituent Effects

The naphthalene core of this compound is an aromatic system that can undergo electrophilic substitution reactions. However, the reactivity and orientation of these substitutions are influenced by the two electron-withdrawing aldehyde groups. Generally, polynuclear aromatic hydrocarbons like naphthalene are more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org For naphthalene itself, substitution occurs more readily at the 1-position (α-position) than the 2-position (β-position) because the intermediate for 1-substitution is more stable. libretexts.org

In this compound, the existing substituents at the 1 and 8 positions direct incoming electrophiles to other positions on the naphthalene ring. The presence of electron-withdrawing groups typically deactivates the ring towards electrophilic attack and directs incoming non-polar electrophiles to the meta-positions (4 and 5 positions in this case). The specific regioselectivity of these reactions can be complex and may be influenced by reaction conditions. For instance, the Vilsmeier formylation of 5,6-bis(dimethylamino)acenaphthylene yields a mixture of products, indicating comparable reactivity at different positions. researchgate.net

This compound as a Key Intermediate in Complex Molecule Synthesis

The dual aldehyde functionality of this compound makes it a valuable precursor for the synthesis of a variety of more complex molecules, including naphthalimide systems, dicarboxylic acid derivatives, and extended π-conjugated architectures.

Derivatization to Naphthalimide Systems and Analogues

This compound can be converted to naphthalimide and its derivatives. Naphthalimides are an important class of compounds with applications as dyes, fluorescent probes, and in materials science. mdpi.comresearchgate.net The synthesis typically proceeds through the oxidation of the dialdehyde to naphthalene-1,8-dicarboxylic acid, followed by conversion to the anhydride (B1165640) and subsequent reaction with an amine. google.comgoogle.com

For example, N-substituted naphthalimides can be prepared by reacting naphthalene-1,8-dicarboxylic anhydride with a primary amine. mdpi.com A variety of substituted naphthalimides have been synthesized using this general approach, starting from commercially available 1,8-naphthalic anhydride. mdpi.commdpi.com

Conversion to Naphthalene-1,8-dicarboxylic Acid and Anhydride Derivatives

Oxidation of this compound yields naphthalene-1,8-dicarboxylic acid. This dicarboxylic acid readily undergoes intramolecular dehydration to form the cyclic naphthalene-1,8-dicarboxylic anhydride (also known as naphthalic anhydride). nih.govresearchgate.net This anhydride is a stable and important intermediate in the synthesis of various dyes and pigments, particularly perylenetetracarboxylic acid diimide. google.com

The cyclization of naphthalene-1,8-dicarboxylic acid to its anhydride is a spontaneous process in acidic aqueous solution. researchgate.net The anhydride itself can be synthesized through various methods, including the vapor-phase air-oxidation of acenaphthene (B1664957). nih.gov Several polymorphs of naphthalene-1,8-dicarboxylic anhydride have been identified, including orthorhombic and monoclinic crystal structures. nih.govresearchgate.net

Table 1: Polymorphs of Naphthalene-1,8-dicarboxylic Anhydride

| Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|

| α-phase | Orthorhombic | Pbca | nih.gov |

| β-phase | Orthorhombic | P2₁2₁2₁ | nih.gov |

| New polymorph | Monoclinic | P2₁/c | nih.govresearchgate.net |

Synthesis of Extended π-Conjugated Naphthalene Architectures

The aldehyde groups of this compound are reactive sites for carbon-carbon bond-forming reactions, enabling the synthesis of extended π-conjugated systems. These larger aromatic structures are of interest for their potential applications in organic electronics and materials science.

One key reaction for this purpose is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.comgaylordchemical.com By reacting this compound with a suitable phosphonium (B103445) ylide, the naphthalene core can be extended with vinyl groups, which can then undergo further reactions to build larger polycyclic aromatic hydrocarbons. rsc.org

Another important reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active hydrogen compound. wikipedia.orgsigmaaldrich.com This reaction can be used to introduce new functional groups and extend the conjugation of the naphthalene system. For instance, a 2,6-diformylnaphthalene diimide has been used in Knoevenagel condensation reactions with malononitrile (B47326) to synthesize a 2,6-bis(2,2-dicyanovinyl)-NDI. nih.gov

Table 2: Key Reactions for Extending π-Conjugation

| Reaction | Description | Application Example |

|---|---|---|

| Wittig Reaction | Converts aldehydes and ketones to alkenes using a phosphonium ylide. masterorganicchemistry.comgaylordchemical.com | Synthesis of 1,5-divinylnaphthalene from the corresponding bis(triphenylphosphonomethyl)naphthalene dibromide and formaldehyde. gaylordchemical.com |

| Knoevenagel Condensation | Nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com | Reaction of 2,6-diformyl-NDI with malononitrile to form a 2,6-bis(2,2-dicyanovinyl)-NDI. nih.gov |

Supramolecular Chemistry and Self Assembly

Naphthalene-1,8-dicarbaldehyde as a Building Block for Supramolecular Architectures

The primary route for incorporating this compound into larger supramolecular structures is through the formation of Schiff bases via condensation with primary amines. This reaction is a cornerstone of dynamic covalent chemistry, where the reversible formation of imine bonds allows for "error correction" and the ultimate formation of the most thermodynamically stable product.

The rigid and strained nature of the peri-substituted naphthalene (B1677914) core directs the outcome of these condensation reactions. When reacted with difunctional amines (diamines), this compound is an ideal precursor for the synthesis of macrocyclic compounds. The specific architecture of the resulting macrocycle is determined by the stoichiometry and geometry of the reacting partners.

Key Architectural Motifs:

[1+1] Macrocycles: Condensation with a single, flexible diamine linker typically yields a [1+1] macrocycle. The naphthalene unit provides a rigid, curved segment, while the diamine provides a more flexible component to complete the ring.

[n+n] Macrocycles: While less common for the strained 1,8-isomer, reactions could theoretically lead to larger structures like [2+2] or [3+3] macrocycles, particularly if the diamine linker has a rigid and linear geometry that prevents simple [1+1] cyclization.

The synthesis of macrocycles from dialdehydes and diamines is a well-established strategy in supramolecular chemistry. For instance, analogous dialdehydes such as carbazole-1,8-dicarboxaldehyde readily undergo condensation with diethylenetriamine (B155796) to form well-defined [1+1] Schiff-base macrocycles. mdpi.com These structures often serve as ligands for coordinating metal ions or as hosts for guest molecules.

| Reactant Combination | Likely Supramolecular Product | Key Features | Analogous Example System |

| This compound + Flexible Diamine | [1+1] Macrocycle | Strained, cyclic structure; contains two imine bonds; defined cavity. | Carbazole-1,8-dicarboxaldehyde + Dienetriamine mdpi.com |

| This compound + Rigid, Linear Diamine | Potential for [2+2] or larger macrocycles or oligomers | Larger ring size; shape-persistent structure. | Naphthalenediimine-based [3+3] macrocycles researchgate.net |

| This compound + Monoamine | Acyclic Schiff Base (Diimine) | Non-macrocyclic; may act as a bidentate ligand. | p-Nitrobenzaldehyde + 1,8-Naphthalenediamine davidpublisher.com |

Host-Guest Recognition Phenomena and Molecular Encapsulation

Macrocycles derived from this compound are predicted to be effective hosts for various guest molecules due to their well-defined cavities and multiple potential binding sites. The interior of such a macrocycle would be lined with the electron-rich π-surfaces of the naphthalene unit and the lone pairs of the imine nitrogen atoms, creating an environment suitable for encapsulating complementary guests.

While specific studies on the host-guest chemistry of macrocycles derived from this compound are not widely reported, the principles can be inferred from similar systems. Naphthalene-based macrocycles are known to be excellent hosts, capable of binding guests through a combination of non-covalent interactions. rsc.orgresearchgate.net

Potential Host-Guest Interactions:

Anion Recognition: The cavity of a di-imine macrocycle could potentially bind anions. The C-H protons of the imine and the aromatic naphthalene ring are weakly Lewis acidic and could form hydrogen bonds or anion-π interactions with electron-rich guests like halide or oxoanions. mdpi.combeilstein-journals.org

Cation Recognition: The imine nitrogen atoms possess lone pairs that could coordinate to metal cations. Furthermore, the electron-rich naphthalene π-system could engage in cation-π interactions with suitable metal ions.

Neutral Molecule Encapsulation: The hydrophobic cavity would be well-suited to encapsulate small organic molecules. The binding would be driven by a combination of solvophobic effects and π-π stacking interactions between the host's naphthalene unit and an aromatic guest. For example, naphthalimide-based macrocycles have demonstrated the ability to bind fullerene guests within their cavities. frontiersin.org

| Potential Guest Type | Key Host Binding Sites | Primary Non-Covalent Interactions | Relevant Example |

| Anions (e.g., Cl⁻, H₂PO₄⁻) | Imine C-H, Aromatic C-H | Hydrogen Bonding, Anion-π Interactions | Ferrocene-containing macrocyclic triazoles for H₂PO₄⁻ sensing mdpi.com |

| Cations (e.g., Ag⁺, Li⁺) | Imine Nitrogen atoms, Naphthalene π-system | Coordination Bonds, Cation-π Interactions | Imidazole-based macrocycles for alkali metal coordination mdpi.com |

| Aromatic Molecules (e.g., Pyrene) | Naphthalene π-system | π-π Stacking, van der Waals forces | Metallomacrocycles with cavities binding aromatic guests nih.gov |

Directed Self-Assembly Principles and Design Strategies

The self-assembly of this compound into discrete superstructures is governed by principles of molecular recognition and thermodynamic control. The specific geometry of the building block is a critical design element that directs the synthetic outcome.

Design Strategies:

Pre-organization: The peri-positioning of the aldehyde groups pre-organizes the molecule for cyclization. This rigid arrangement reduces the entropic penalty associated with forming a macrocycle, favoring the formation of discrete, closed structures over linear polymers. This is a fundamental strategy for achieving high yields in macrocyclization reactions.

Complementary Linkers: The choice of the diamine partner is crucial. Its length, rigidity, and geometric angles dictate the size, shape, and strain of the resulting macrocycle. A short, flexible linker will favor a small, strained [1+1] product, while a long, rigid linker might lead to larger, shape-persistent architectures.

Template Effects: In some cases, the presence of a guest molecule (a template) can direct the formation of a specific host macrocycle that would otherwise not form, or would form in low yield. The template binds to the reacting components or intermediates, organizing them into the correct orientation for the final cyclization step.

Thermodynamic vs. Kinetic Control:

The use of dynamic covalent chemistry, such as reversible imine formation, allows the self-assembly process to be under thermodynamic control . researchgate.net The system can explore multiple configurations through the breaking and reforming of covalent bonds until it settles into the most stable state—typically the desired, well-defined macrocycle. Any kinetically-favored but less stable intermediates (like linear oligomers or mis-formed rings) can be "corrected" over time, leading to a high-fidelity assembly process. nih.govnih.gov This is in contrast to kinetically controlled reactions, where the first-formed product is trapped, regardless of its stability. The ability to achieve thermodynamic equilibrium is a hallmark of sophisticated self-assembly systems.

| Principle / Strategy | Description | Effect on Assembly |

| Pre-organization | Aldehyde groups are held in a fixed, close orientation by the rigid naphthalene scaffold. nih.gov | Favors cyclization over polymerization; reduces entropic cost. |

| Dynamic Chemistry | Reversible imine bond formation allows for "error correction". researchgate.net | Enables the system to reach the most stable thermodynamic product. |

| Thermodynamic Control | The final product distribution is determined by the relative stability of the possible structures. nih.govnih.gov | Leads to the selective formation of a single, well-defined architecture. |

| Kinetic Control | The product distribution is determined by the rates of formation; less stable products can be trapped. nih.govnih.gov | Can lead to mixtures of products or metastable intermediates. |

Applications in Advanced Materials Science

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials renowned for their high surface areas, tunable pore sizes, and ordered structures. rsc.orgmdpi.comresearchgate.net The construction of these frameworks relies on the precise assembly of molecular building blocks, often referred to as linkers or monomers. anr.frnih.govberkeley.edu

Naphthalene-1,8-dicarbaldehyde as a Linker/Monomer Precursor

The utility of a molecule as a linker in COF and MOF synthesis is predicated on its ability to form strong, directional bonds (covalent for COFs, coordinative for MOFs) with other monomers or metal nodes to form an extended, crystalline network. While various naphthalene (B1677914) derivatives, particularly naphthalene-1,8-dicarboxylate and its anhydride (B1165640), are utilized as building blocks for coordination polymers and MOFs, a comprehensive review of available scientific literature reveals a notable absence of studies employing this compound as a primary linker for the synthesis of either COFs or MOFs. rsc.orgnih.gov The specific geometry and reactivity of the 1,8-dialdehyde may present challenges or unique opportunities in framework design that have yet to be explored or reported in published research.

Structural Design and Tunability of this compound-based Frameworks

The structural design of COFs and MOFs is a key aspect of their development, allowing for the tuning of properties like pore size, shape, and chemical environment. nih.govsemanticscholar.org This is typically achieved by carefully selecting the geometry and functionality of the organic linkers and, in the case of MOFs, the metal-based secondary building units. nih.gov

Given the lack of reported synthesis of frameworks using this compound, there is currently no experimental data on the structural design or tunability of such materials. Theoretical studies or future experimental work would be required to elucidate how the specific bond angles and steric hindrance of the this compound molecule would direct the topology and porosity of a resulting framework.

Functional Properties of this compound-derived Porous Materials

The functional properties of COFs and MOFs, such as gas storage, separation, catalysis, and sensing, are intrinsically linked to their structural and chemical composition. rsc.orgresearchgate.netnih.gov The incorporation of specific functional groups or π-conjugated systems within the framework can impart desired characteristics.

As no COFs or MOFs derived from this compound have been documented in the scientific literature, there are no reported functional properties for this specific class of potential materials. Research on related naphthalene-based frameworks suggests that the aromatic core could impart photoluminescence or electrochemical activity, but this remains speculative for this compound-based systems. rsc.org

Polymeric Materials and Macromolecular Architectures

The application of this compound has been more successfully demonstrated in the field of specialized polymer synthesis, where it serves as a key precursor for creating porous, nitrogen-rich networks.

Role as a Precursor in Polymer Synthesis

This compound has been effectively used as a monomer in the synthesis of novel porous organic polymers (POPs). mdpi.comnih.gov Specifically, it has been a building block for a porous polyaminal-linked polymer, designated PAN-NA. mdpi.com This polymer was synthesized through a straightforward, one-pot polycondensation reaction with melamine, a nitrogen-rich co-monomer. mdpi.comresearchgate.net The synthesis is notable for proceeding without the need for a catalyst. mdpi.com This facile approach highlights the utility of this compound as a reactive precursor for constructing complex, porous macromolecular architectures. The resulting PAN-NA polymer was found to be a microporous material with a high surface area and showed significant thermal stability up to 320 °C. mdpi.com

Integration into Conjugated Polymer Systems for Specific Applications

The integration of the naphthalene moiety from this compound into a polymer network creates a system with a π-conjugated structure, which can be beneficial for applications such as gas capture and environmental remediation. mdpi.com The PAN-NA polymer, synthesized from naphthaldehyde and melamine, demonstrates the successful creation of a functional, conjugated system. mdpi.comnih.gov

The inherent porosity and nitrogen-rich framework of the PAN-NA polymer make it a highly effective adsorbent. Research findings have shown its potential in two key areas:

CO₂ Uptake: The polymer exhibited a significant CO₂ uptake capacity of 133 mg/g at 273 K and 1 bar. mdpi.com

Heavy Metal Adsorption: The material was investigated for its ability to remove various heavy metal cations from aqueous solutions, including Pb(II), Cr(III), Cu(II), Cd(II), Ni(II), and Ba(II). It demonstrated a noteworthy selective adsorption for Pb(II) ions. mdpi.comnih.gov

These results underscore how the introduction of the naphthalene unit via this compound into the polymer network enhances porosity and improves the material's performance in specific environmental applications. mdpi.com

Research Findings for PAN-NA Polymer

The table below summarizes the key properties and performance metrics of the porous polyaminal-linked polymer (PAN-NA) synthesized using a naphthaldehyde precursor.

| Property | Value/Finding | Source |

| Synthesis Method | One-pot polycondensation | mdpi.com |

| Precursors | Naphthaldehyde, Melamine | mdpi.comresearchgate.net |

| Catalyst | None | mdpi.com |

| Thermal Stability | Stable up to 320 °C | mdpi.com |

| Surface Area (BET) | 604 m²/g | mdpi.com |

| Pore Sizes | 0.54 nm and 1.27 nm (ultra-microporous) | mdpi.com |

| CO₂ Uptake | 133.32 mg/g (at 273 K, 1 bar) | mdpi.com |

| Heavy Metal Adsorption | Shows significant selective adsorption for Pb(II) | mdpi.comnih.gov |

This compound serves as a versatile building block in the synthesis of advanced organic materials, particularly those with applications in the fields of electronics and optoelectronics. Its rigid naphthalene core and reactive aldehyde functionalities allow for the construction of complex, high-performance molecules.

Precursor in the Development of Dyes and Pigments

This compound is a valuable precursor in the synthesis of high-performance pigments and fluorescent dyes, most notably those based on the 1,8-naphthalimide (B145957) and perinone structures. The dicarbaldehyde can be oxidized to form 1,8-naphthalic acid, which is then readily converted to 1,8-naphthalic anhydride. This anhydride is a key intermediate for a wide range of colorants.

The 1,8-naphthalimide scaffold is renowned for its strong fluorescence and excellent stability, making it a core component in many fluorescent dyes. researchgate.netsci-hub.se These dyes are utilized in various applications, including fluorescent sensors, liquid-crystal displays, and as colorants for polymers. researchgate.net By reacting 1,8-naphthalic anhydride with different primary amines, a diverse library of N-substituted naphthalimides can be synthesized, allowing for the fine-tuning of their photophysical properties. researchgate.netresearchgate.net For instance, the introduction of an amino group at the C-4 position of the naphthalimide ring typically results in yellow dyes with strong green fluorescence. nih.gov

Furthermore, derivatives of the naphthalene core are fundamental to the creation of perinone and perylene (B46583) pigments, which are prized for their exceptional stability and vibrant colors. hw.ac.uk Perinone pigments, synthesized from naphthalene-1,4,5,8-tetracarboxylic acid (which can be conceptually derived from the this compound framework), are known for their high thermal stability and lightfastness, making them suitable for demanding applications like coloring plastics. hw.ac.uk Perylene pigments, also derived from a naphthalene-based precursor, offer a range of colors from red to black and are used in high-performance applications due to their excellent fastness properties. hw.ac.ukresearchgate.net

Table 1: Examples of Pigments and Dyes Derived from this compound Precursors

| Pigment/Dye Class | Key Intermediate | C.I. Name | Color | Key Properties |

| Perinone Pigment | Naphthalene-1,4,5,8-tetracarboxylic acid | Pigment Orange 43 | Brilliant Orange | High thermal stability, excellent fastness |

| Perinone Pigment | Naphthalene-1,4,5,8-tetracarboxylic acid | Pigment Red 194 | Bordeaux | Good fastness properties |

| Perylene Pigment | Perylene-1,4,5,8-tetracarboxylic acid | Pigment Red 149 | Red | High stability, suitable for plastics |

| Perylene Pigment | Perylene-1,4,5,8-tetracarboxylic acid | Pigment Red 179 | Red | High performance, used in automotive paints |

| Perylene Pigment | Perylene-1,4,5,8-tetracarboxylic acid | Pigment Violet 29 | Violet | High stability |

| Naphthalimide Dye | 4-Amino-1,8-naphthalic anhydride | - | Yellow | Strong green fluorescence |

Other Optoelectronic Applications and Material Design

The rigid and planar structure of the naphthalene core, combined with its inherent electron-accepting properties, makes this compound and its derivatives promising candidates for the construction of organic electronic and optoelectronic materials. alfa-chemistry.com Specifically, the naphthalimide structure, readily accessible from this compound via oxidation and subsequent imidization, is a cornerstone for developing n-type organic semiconductors. alfa-chemistry.comresearchgate.net These materials are essential for the fabrication of various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Naphthalene diimides (NDIs), which can be considered as extended derivatives of the this compound framework, are particularly noted for their high electron affinity, good thermal and chemical stability, and excellent electron mobility. alfa-chemistry.com These properties make them ideal for use as electron transport materials in OLEDs, contributing to enhanced device stability and longevity. alfa-chemistry.com The ability to modify the NDI core at various positions allows for the tuning of their electronic properties and solid-state packing, which is crucial for optimizing device performance. researchgate.net

Moreover, the aldehyde functionalities of this compound make it a suitable monomer for the synthesis of covalent organic frameworks (COFs). These porous crystalline polymers with well-defined structures are gaining attention for applications in gas storage, catalysis, and sensing.

The development of coordination polymers based on naphthalene dicarboxylate ligands, which are oxidation products of the dicarbaldehyde, showcases another avenue for optoelectronic applications. These materials can exhibit intense luminescence, with the emission properties tunable through the choice of the metal center and ligand design. rsc.orgrsc.org For example, zinc coordination polymers based on a naphthalene-1,8-dicarboxylate derivative have been shown to exhibit blue luminescence. rsc.orgrsc.org

Table 2: Optoelectronic Properties of Materials Derived from this compound Precursors

| Material Class | Specific Example | Application | Key Optoelectronic Property |

| N-type Organic Semiconductor | Naphthalene Diimide (NDI) Derivatives | OFETs, OLEDs | High electron mobility, good stability |

| Coordination Polymer | Zinc-Naphthalene-1,8-dicarboxylate complex | Luminescent Materials | Intense blue luminescence |

| Fluorescent Probe | 1,8-Naphthalimide derivative with aza-15-crown-5 | Chemosensor for Hg2+ | Fluorescence quenching upon ion binding |

| Fluorescent Probe | 1,8-Diaminonaphthalene (related structure) | Chemosensor for reactive carbonyl species | "Turn-on" fluorescence response |

Chemosensor Design and Mechanism

Design Principles for Naphthalene-1,8-dicarbaldehyde-based Fluorescent Chemosensors

The design of fluorescent chemosensors based on the this compound framework typically follows a "fluorophore-spacer-receptor" model. In this architecture, the naphthalene (B1677914) moiety acts as the fluorophore, the signaling unit. It is connected via a spacer to a receptor, a molecular group designed to selectively bind to a target analyte. The interaction between the receptor and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. researchgate.netroyalsocietypublishing.org The choice of substituents on the naphthalene ring can fine-tune the spectral properties of these sensors. researchgate.net

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a primary mechanism governing the function of many naphthalene-based chemosensors. researchgate.netresearchgate.net In a typical PET sensor, the fluorescence of the naphthalimide fluorophore is initially "off" or quenched in the absence of the target analyte. This quenching occurs because an electron is transferred from the receptor (electron donor) to the excited state of the fluorophore (electron acceptor). royalsocietypublishing.org

Upon binding of an analyte to the receptor, the energy level of the receptor's highest occupied molecular orbital (HOMO) is lowered. This change in energy makes the electron transfer from the receptor to the excited fluorophore energetically unfavorable, thus inhibiting the PET process. As a result, the fluorescence of the naphthalimide is "turned on" or enhanced. researchgate.netroyalsocietypublishing.org The efficiency of this process is influenced by factors such as the length and nature of the spacer connecting the fluorophore and receptor, as well as the solvent polarity. nih.gov For instance, some 1,8-naphthalimide (B145957) derivatives containing a piperidine (B6355638) moiety exhibit PET sensor properties where the fluorescence is quenched in alkaline media and restored in acidic conditions. researchgate.netresearchgate.net

Table 1: Examples of PET-based Chemosensors

| Chemosensor Base | Analyte | Mechanism | Fluorescence Change |

| 1,8-Naphthalimide-piperidine | Protons (pH) | PET | "Off-on" switching |

| 1,8-Naphthalimide-aza-crown ether | Metal Cations | PET | Fluorescence restoration |

| Anthracene-imidazolium | Anions (H₂PO₄⁻, F⁻) | PET | Fluorescence quenching acs.org |

Internal Charge Transfer (ICT) Mechanisms

Internal Charge Transfer (ICT) is another key mechanism employed in the design of these chemosensors. researchgate.net In ICT-based sensors, the naphthalene core is substituted with both an electron-donating group and an electron-accepting group. Upon photoexcitation, there is a significant redistribution of electron density, leading to a highly polar excited state. This charge transfer character results in a fluorescence emission that is highly sensitive to the polarity of the surrounding environment (solvatochromism). researchgate.netresearchgate.net

The binding of an analyte to the sensor can alter the electron-donating or electron-accepting properties of the substituents, thereby modulating the ICT process and causing a shift in the fluorescence emission wavelength or a change in its intensity. researchgate.net For example, the introduction of an amino group at the C-4 position of the 1,8-naphthalimide ring acts as an electron donor, leading to an ICT state upon excitation. researchgate.net The interaction of this amino group with an analyte can disrupt the ICT process, resulting in a detectable fluorescence response. Some sensors have been designed to exhibit a combination of PET and ICT mechanisms, allowing for more complex "off-on-off" switching behaviors in response to pH changes. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Considerations in Related Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that, while not directly involving this compound, is a crucial consideration in the broader context of naphthalene-based fluorescent sensors. acs.orgresearchgate.netnih.gov ESIPT involves the transfer of a proton within the same molecule in its excited state. acs.orgrsc.org This process leads to the formation of a transient tautomer with a distinct fluorescence emission, resulting in a large Stokes shift (the difference between the absorption and emission maxima). researchgate.netnih.gov

The ESIPT process is highly sensitive to the molecule's immediate environment, including solvent polarity and the presence of hydrogen-bonding species. acs.orgresearchgate.net By strategically modifying the structure of a naphthalene-based fluorophore to include both a proton donor and a proton acceptor in close proximity, sensors can be designed where the ESIPT process is modulated by the presence of an analyte. researchgate.net For example, the protonation of a nearby functional group can inhibit the ESIPT process, leading to a change in the fluorescence signal. researchgate.net This principle has been used to develop ratiometric fluorescent probes and sensors for pH and metal ions. acs.orgrsc.org

Principles of Analyte Recognition and Signal Transduction

The ability of this compound-based chemosensors to detect specific analytes relies on the principles of molecular recognition and signal transduction. The receptor part of the sensor is designed to selectively bind to the target analyte, and this binding event is then converted into a measurable optical signal by the fluorophore.

Cation Sensing Mechanisms

The aldehyde groups of this compound can be chemically modified to create binding sites for cations. For instance, they can be reacted with primary amines to form Schiff bases, which can act as chelating agents for metal ions. mdpi.com The coordination of a metal cation to the receptor site alters the electronic properties of the sensor, which in turn affects the fluorescence output.

A common mechanism for cation sensing involves the inhibition of a PET process. In the absence of the cation, the fluorescence is quenched. Upon binding of the metal ion to the receptor (e.g., an aza-crown ether incorporated into the structure), the PET from the receptor to the excited naphthalimide is blocked, leading to a significant enhancement of fluorescence. researchgate.netresearchgate.net The selectivity of the sensor for a particular cation is determined by the size, charge, and coordination preferences of the binding cavity created by the receptor. For example, sensors have been designed for the selective detection of ions like Cu²⁺, Cr³⁺, and Al³⁺. mdpi.com

Table 2: Research Findings on Cation Sensing with Naphthalene-based Chemosensors

| Chemosensor | Target Cation | Sensing Mechanism | Key Finding |

| 1,8-Naphthalimide with aza-15-crown-5 ether researchgate.net | Ca²⁺ | PET | Addition of calcium perchlorate (B79767) restored quenched fluorescence. researchgate.net |

| 1,8-Naphthalimide-diaminotriazine nih.gov | Hg²⁺ | PET | Selective fluorescence quenching in the presence of Hg²⁺. nih.gov |

| (E)-4-(([2,2'-bithiophen]-5-ylmethylene)amino)-N,N-diphenylaniline mdpi.com | Cr³⁺ | Not specified | Fluorescence intensity increases with a 2:1 binding ratio. mdpi.com |

Anion Sensing Mechanisms

The design of this compound-based chemosensors for anions often involves the incorporation of hydrogen-bond donor groups or Lewis acidic sites into the receptor. bohrium.com These groups can interact with anions through hydrogen bonding or coordination, leading to a change in the sensor's fluorescence.

One common strategy involves the use of Schiff base derivatives. bohrium.com The imine proton of the Schiff base can act as a hydrogen-bond donor to interact with anions like fluoride (B91410) (F⁻) or cyanide (CN⁻). bohrium.com This interaction can modulate the electronic properties of the sensor, for example, by enhancing an ICT process or by triggering a deprotonation event, both of which result in a colorimetric or fluorometric response. bohrium.com For instance, a dual-modal colorimetric and fluorescent probe based on a 1,8-naphthalimide Schiff base has been designed for the detection of fluoride anions. bohrium.com Another approach utilizes imidazolium (B1220033) groups at the 1,8-position of an anthracene (B1667546) ring (a related aromatic system) to create a preorganized binding site for anions like H₂PO₄⁻ and F⁻, leading to fluorescence quenching via a PET mechanism. acs.org

Development of Advanced Chemosensor Architectures and Multi-Analyte Detection

The development of advanced chemosensor architectures often involves creating systems capable of detecting multiple analytes simultaneously or integrating multiple functionalities into a single molecular probe. The search of scientific literature did not yield specific examples of advanced chemosensor architectures or multi-analyte detection systems based on this compound.

The broader field of naphthalene-based chemosensors has seen the development of such sophisticated systems. For example, 1,8-naphthalimide derivatives have been incorporated into complex molecular structures to create multi-analyte probes. researchgate.netichb.pl These can be designed as "lab-on-a-molecule" systems, where different binding sites are integrated to recognize distinct analytes, often resulting in different optical outputs. The design principles often rely on mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) to modulate the fluorescence signal upon analyte binding.

Given the two reactive aldehyde functionalities, this compound could theoretically serve as a building block for more complex sensor molecules. For instance, it could be reacted with different recognition units to create a sensor array or a single sensor for multiple analytes. However, without published research, the practical application and efficacy of this compound in these advanced architectures remain unconfirmed.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of naphthalene-1,8-dicarbaldehyde. The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical calculations have been used to determine the energies of these orbitals and the resulting HOMO-LUMO gap, which is a key indicator of the molecule's reactivity and electronic transition properties. For the parent naphthalene (B1677914) molecule, DFT calculations with the aug-cc-pVQZ basis set have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of electron-withdrawing aldehyde groups at the 1 and 8 positions of the naphthalene core, as in this compound, is expected to influence these energy levels. Specifically, the formyl groups can act as π-electron acceptors. researchgate.net

Analysis of the molecular orbitals shows that for many naphthalene derivatives, the HOMO and LUMO are primarily of π character, distributed across the aromatic system. scribd.comresearchgate.net In related systems like 1,8-naphthalic anhydride (B1165640), the low-energy absorption bands are mainly attributed to HOMO → LUMO (π→π*) transitions. scholaris.ca The distribution and energy of these orbitals are crucial for understanding the molecule's chemical behavior, including its participation in charge-transfer interactions and its photophysical properties. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Oxidative Degradation Pathways (e.g., Hydroxyl Radical-Initiated Oxidation)

This compound has been identified as a product in the atmospheric oxidation of other polycyclic aromatic hydrocarbons (PAHs), such as acenaphthylene (B141429). researchgate.netscirp.orgscirp.org Computational studies have been employed to understand the complex reaction mechanisms involved in these degradation processes. The reaction is often initiated by the hydroxyl (OH) radical, a key oxidant in the atmosphere. scirp.orgscirp.orgepa.ie

Theoretical investigations, using methods like Density Functional Theory (DFT), have proposed pathways for the formation of this compound from the degradation of acenaphthylene. scirp.orgscirp.org These studies suggest that the OH radical can add to the acenaphthylene molecule, leading to the formation of various intermediates. scirp.orgscirp.orgscirp.org Subsequent reactions with molecular oxygen (O₂) and nitrogen oxides (NOx) can then lead to ring-opening and the formation of products like this compound. scirp.orgscirp.org

Furthermore, computational models have explored the subsequent degradation of this compound itself. scirp.orgscirp.org For instance, the reaction of this compound with an OH radical can proceed via hydrogen abstraction from one of the aldehyde groups. scirp.orgscirp.org This is followed by the addition of O₂ and subsequent intramolecular reactions, which can ultimately lead to the formation of 1,8-naphthalic anhydride. scirp.orgscirp.org These theoretical studies are crucial for predicting the atmospheric fate of PAHs and their oxidation products.

Intramolecular Proton Transfer Dynamics

While direct studies on the intramolecular proton transfer of this compound are not prevalent, research on the closely related compound, 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde (DHDA), provides significant insights. nih.govacs.orgnih.gov Theoretical investigations on DHDA reveal the occurrence of excited-state intramolecular proton transfer (ESIPT). nih.govacs.orgnih.gov

In DHDA, computational studies have shown that upon photoexcitation, a stepwise double proton transfer can occur. nih.govacs.org Surface trajectory simulations using time-dependent DFT (TD-DFT) at the TD-B3LYP/6-31G(d) level of theory indicate that the proton transfer primarily occurs in the first singlet excited state (S₁). nih.govacs.org These simulations have calculated the timescales for both single and double proton transfer events, which occur on the femtosecond scale. nih.govacs.org The existence of stable minima for the normal, single, and double proton-transferred tautomers in the excited state explains the observed dual fluorescence. nih.govacs.org

Conformational Landscape and Tautomerism

The conformational flexibility of this compound is influenced by the rotation of the two aldehyde groups around the C-C bonds connecting them to the naphthalene ring. Computational methods, particularly DFT, are used to explore the potential energy surface and identify stable conformers. nih.gov

In related systems, such as 2-acetyl-1,8-dihydroxynaphthalenes, DFT calculations have been vital in understanding the factors that control rotational and tautomeric behaviors. nih.gov These factors include repulsive interactions between substituents at the 1 and 8 positions, steric hindrance, and intramolecular hydrogen bonding. nih.gov For this compound, the interaction between the two peri-positioned aldehyde groups will be a dominant factor in determining its conformational preferences. While tautomerism is less common in simple aldehydes compared to systems with hydroxyl groups, computational studies can predict the relative energies of potential tautomers and assess the likelihood of their existence. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry plays a pivotal role in predicting and interpreting the spectroscopic properties of this compound and related compounds. rsc.orgrsc.org Time-dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption and emission spectra. rsc.orgrsc.org

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands in the UV-Vis spectrum. scholaris.carsc.orgacs.org These calculations help in assigning the observed spectral features to specific electronic transitions, such as π→π* or n→π* transitions. scholaris.ca For instance, in coordination polymers involving naphthalene-1,8-dicarboxylate, TD-DFT calculations have been used to assign observed absorption and emission bands to specific electronic transitions between molecular orbitals. rsc.org

Furthermore, computational methods can predict other spectroscopic data, such as vibrational frequencies from IR and Raman spectroscopy, and chemical shifts in NMR spectroscopy. frontiersin.orgdntb.gov.ua By comparing the calculated spectra with experimental data, the molecular structure and conformation can be validated. frontiersin.org

Advanced Computational Methodologies

A variety of advanced computational methodologies are employed to study this compound and its derivatives, providing deep insights into their structure, reactivity, and properties.

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure, geometry, and reaction mechanisms of these molecules. scirp.orgscirp.orgdntb.gov.uaoalib.com Hybrid functionals like B3LYP are commonly used in conjunction with various basis sets, such as the 6-31G* or aug-cc-pVTZ, to achieve a balance between computational cost and accuracy. scholaris.cascirp.orgscirp.orgdntb.gov.ua

Time-Dependent Density Functional Theory (TD-DFT) is the go-to method for studying excited-state properties, including the prediction of UV-Vis spectra and the investigation of photophysical processes like intramolecular proton transfer. nih.govacs.orgrsc.orgwiley.com

Molecular Dynamics (MD) simulations are utilized to explore the conformational landscape and dynamics of these molecules over time. nih.govmedchemexpress.com By simulating the motion of atoms, MD can provide information about the flexibility of the molecule, solvent effects, and the stability of different conformers. nih.gov

These computational techniques, often used in combination, provide a powerful toolkit for researchers to gain a detailed, atomistic understanding of the chemical and physical properties of this compound. frontiersin.orgdntb.gov.ua

Environmental and Biological Degradation Studies

Atmospheric Degradation Pathways of Naphthalene-1,8-dicarbaldehyde and its Precursors

This compound is not typically a primary emission; rather, it is formed in the atmosphere through the oxidation of precursor compounds, most notably acenaphthylene (B141429). The atmospheric fate of acenaphthylene is largely determined by its reactions with key oxidants like hydroxyl radicals (OH) and ozone (O₃). nih.govepa.ie

The gas-phase reaction with the hydroxyl (OH) radical is a primary degradation route for many polycyclic aromatic hydrocarbons (PAHs), including the precursors to this compound. epa.ie The formation of this compound can occur through the addition of an OH radical to its precursor, acenaphthylene. epa.iescirp.org Theoretical studies have explored the mechanisms of OH-initiated acenaphthylene degradation, predicting two main reaction pathways: hydrogen abstraction and hydroxyl addition. scirp.orgscirp.org

Simulation chamber experiments focusing on the gas-phase oxidation of acenaphthylene by OH radicals have consistently identified this compound as a major product. researchgate.net In these studies, other significant products were also detected, indicating complex reaction cascades. epa.ieresearchgate.net Theoretical calculations have been employed to elucidate the formation mechanisms for various products arising from the decomposition of OH-acenaphthylene adducts. scirp.orgscirp.org

Table 1: Products Identified from the OH Radical-Initiated Oxidation of Acenaphthylene

| Product Name | Phase Detected | Reference |

|---|---|---|

| This compound | Gas & Particle | epa.ieresearchgate.net |

| 1,8-Naphthalic anhydride (B1165640) | Gas & Particle | epa.ieresearchgate.net |

| Acenaphthenone | Gas & Particle | epa.iescirp.org |

| 1,2-Acenaphthylenedione | Gas | epa.ie |

| Ring-opened dialdehydes | Gas | researchgate.net |

This table is interactive. Click on the headers to sort.

The reaction of acenaphthylene with ozone (O₃) represents another significant atmospheric formation pathway for this compound. nih.govepa.gov The reaction primarily targets the unsaturated cyclopentafused ring of acenaphthylene. nih.gov Quantum chemistry investigations and experimental studies have confirmed that this compound is a major product of this gas-phase ozonolysis. nih.govresearchgate.net

Table 2: Major Products from the Gas-Phase Ozonolysis of Acenaphthylene

| Product Name | Phase Detected | Reference |

|---|---|---|

| This compound | Gas & Particle | nih.govresearchgate.net |

| 1,8-Naphthalic anhydride | Gas & Particle | nih.govresearchgate.net |

| Secondary ozonide | Gas & Particle | nih.govepa.gov |

| 1-Naphthaldehyde | Gas | nih.gov |

| Oxaacenaphthylene-2-one | Gas | nih.gov |

This table is interactive. Click on the headers to sort.

Microbial Biotransformation Mechanisms and Metabolite Identification

Microbial biotransformation involves the use of microorganisms, such as bacteria and fungi, to chemically modify compounds through their enzymatic machinery. nmb-journal.com While direct studies on the microbial degradation of this compound are limited, the metabolic pathways for structurally related compounds, particularly its oxidation product naphthalene-1,8-dicarboxylic acid, are well-documented. This provides a strong basis for understanding its likely fate in biological systems.

The bacterial degradation of compounds related to this compound typically involves initial oxidation and subsequent ring cleavage. In the degradation of acenaphthene (B1664957), for instance, the intermediate acenaphthenequinone (B41937) undergoes ring cleavage to form naphthalene-1,8-dicarboxylic acid, a reaction catalyzed by the enzyme acenaphthenequinone dioxygenase. sciepub.com This dicarboxylic acid is then a substrate for further enzymatic action.

A key subsequent step is decarboxylation, which converts naphthalene-1,8-dicarboxylic acid into 1-naphthoic acid. sciepub.com From this point, the pathway merges with the well-established naphthalene (B1677914) degradation pathway. sciepub.commdpi.com This pathway is initiated by a multicomponent enzyme, naphthalene dioxygenase, which forms a cis-dihydrodiol. mdpi.comnih.gov This is followed by the action of a cis-dihydrodiol dehydrogenase to produce 1,2-dihydroxynaphthalene. nih.govnih.gov Subsequent enzymes, including a dioxygenase that cleaves the ring, guide the metabolite towards central metabolic pathways. mdpi.comnih.gov

The complete degradation of naphthalene-derived compounds in environmental systems ultimately leads to the mineralization of the aromatic structure into carbon dioxide and water. nih.gov Following the initial enzymatic steps that convert complex PAHs into simpler intermediates, the pathway converges on central metabolites.

For a compound like this compound, the likely pathway involves its oxidation to naphthalene-1,8-dicarboxylic acid, followed by decarboxylation to 1-naphthoic acid. sciepub.com This intermediate is then processed via the naphthalene degradation pathway. sciepub.com This route proceeds through 1,2-dihydroxynaphthalene to salicylate. sciepub.comnih.gov Salicylate is then metabolized via the catechol meta-cleavage pathway, yielding pyruvate (B1213749) and acetaldehyde, which can enter the Krebs (TCA) cycle. mdpi.com This integration into central metabolism allows the organism to derive energy and carbon from the breakdown of the aromatic compound.

Table 3: Proposed Microbial Degradation Pathway for this compound

| Step | Precursor | Enzyme/Process | Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Oxidation | Naphthalene-1,8-dicarboxylic acid | sciepub.com |

| 2 | Naphthalene-1,8-dicarboxylic acid | Decarboxylation | 1-Naphthoic acid | sciepub.com |

| 3 | 1-Naphthoic acid | Dioxygenation/Dehydrogenation | 1,2-Dihydroxynaphthalene | sciepub.com |

| 4 | 1,2-Dihydroxynaphthalene | Ring Cleavage/Further processing | Salicylate | mdpi.comnih.gov |

| 5 | Salicylate | Catechol meta-cleavage pathway | Pyruvate and Acetaldehyde | mdpi.com |

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Techniques for Structural and Photophysical Analysis in Research

Spectroscopic methods are indispensable for probing the structural and electronic nature of naphthalene-1,8-dicarbaldehyde and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Furthermore, variable temperature (VT) NMR studies can be employed to investigate the conformational dynamics, such as the interconversion between different conformers. researchgate.net This type of analysis is crucial for understanding the flexibility of the molecule and the energy barriers between different spatial arrangements. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Naphthalene (B1677914) Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|

| Naphthalene-1,8-diyl bis(acrylate) derivative | ¹H | 8.61 (d), 8.01-7.98 (m), 7.79 (d), 7.65-7.63 (m), 7.56 (d), 7.47 (t), 7.36-7.31 (m), 7.26 (d), 7.19 (d), 6.75 (t), 6.66 (d) | 15.8, 8.4, 8.2, 7.9, 7.2, 7.7, 7.7, 15.8 | CDCl₃ |

| Naphthalen-1-yl trifluoromethanesulfonate | ¹H | 8.13 (d), 7.91 (d), 7.86 (d), 7.66 (t), 7.60 (t), 7.50-7.45 (m) | 8.3, 8.0, 6.8, 7.6, 7.5 | CDCl₃ |

| 1,3-dioxo-2-(1H-tetrazol-5-yl)-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid | ¹H | 13.69 (s), 8.57 (d), 8.21 (d) | 7.5, 7.7 | DMSO-d₆ |

This table presents a selection of NMR data for related naphthalene compounds to illustrate the type of information obtained from these analyses. Specific data for this compound was not available in the search results.

Ultraviolet-Visible (UV/Vis) absorption spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The introduction of aldehyde groups onto the naphthalene core extends the π-conjugation, leading to a red shift (bathochromic shift) in the absorption spectrum compared to the parent naphthalene molecule, which absorbs around 320 nm. smolecule.com

The UV-Vis spectra of naphthalene derivatives typically exhibit strong absorption bands corresponding to π→π* transitions within the aromatic system. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.netuomustansiriyah.edu.iq For instance, in polar solvents, π→π* transitions often show a red shift. uomustansiriyah.edu.iq The UV spectrum of naphthalene-1,8-dicarboxylic acid, a related compound, shows absorption maxima at 225 nm and 298 nm. researchgate.net

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to assign the observed experimental absorption bands to specific electronic transitions. rsc.orgresearchgate.net

Table 2: UV/Vis Absorption Data for Naphthalene Derivatives

| Compound | λmax (nm) | Transition Type | Solvent/Conditions |

|---|---|---|---|

| Naphthalene-1,8-dicarboxylic acid | 225, 298 | π→π* | Ethyl acetate (B1210297) extract |

| Naphthalene-1,4,5,8-tetracarboxylate 1,8-monoanhydride derivative (Compound 1) | 333 | S₀ → S₃₉ (HOMO-12 → LUMO+1) | Gas phase (calculated) |

| 1,3-dioxo-2-(1H-tetrazol-5-yl)-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid derivative (Compound 2) | 345 (main band) | Not specified | Solid state |

This table summarizes absorption data for related naphthalene compounds. Specific data for this compound was not available in the search results.

Fluorescence emission spectroscopy is a powerful tool for characterizing the photophysical properties of this compound and its derivatives. Naphthalene-based compounds are known for their fluorescent properties, often exhibiting high fluorescence quantum yields. researchgate.net

Upon excitation with UV light, these molecules can relax to the ground state by emitting photons, resulting in a fluorescence spectrum. The emission wavelength and intensity are influenced by the molecular structure and the surrounding environment. For example, derivatives of 1,8-naphthalimide (B145957), which are structurally related to this compound, are used as fluorescent dyes and probes. researchgate.netbeilstein-journals.org

The photoluminescence properties of coordination polymers based on naphthalene-1,8-dicarboxylate have been studied, showing that the emission originates from the electronic transitions within the ligand. rsc.orgrsc.org For instance, one such compound exhibits a main emission band in the 430–465 nm range upon excitation at 325 nm. nih.gov In some cases, dual fluorescence can be observed, arising from different excited states or tautomers. acs.org

Table 3: Fluorescence Emission Data for Naphthalene Derivatives

| Compound | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent/Conditions |

|---|---|---|---|---|

| Naphthalene-1,4,5,8-tetracarboxylate 1,8-monoanhydride derivative (Compound 1) | 325 | 465, 525 (shoulder) | Not specified | Solid state |

| 1,3-dioxo-2-(1H-tetrazol-5-yl)-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid derivative (Compound 2) | 325 | 430-465 (main band), ~530 (weak band) | Low | Solid state |

This table presents fluorescence data for related naphthalene compounds. Specific data for this compound was not available in the search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational details.

For naphthalene-1,8-dicarboxylic anhydride (B1165640), a closely related compound, single-crystal X-ray diffraction analysis has been used to characterize its crystal structure. nih.govresearchgate.net These studies have revealed different polymorphs with distinct packing arrangements in the solid state. nih.govresearchgate.net The planarity of the naphthalene system and the orientation of the substituent groups are key features determined by X-ray crystallography. researchgate.net In coordination polymers involving naphthalene dicarboxylates, X-ray diffraction reveals how the metal ions are coordinated by the ligand and how the resulting structures are organized in one, two, or three dimensions. rsc.orgresearchgate.net

Table 4: Crystallographic Data for a Naphthalene-1,8-dicarboxylic Anhydride Polymorph

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.7687 (1) |

| b (Å) | 14.5269 (3) |

| c (Å) | 15.8083 (3) |

| β (°) | 94.752 (2) |

| V (ų) | 862.49 (3) |

Source: researchgate.net

Mass Spectrometry in Reaction Product and Metabolite Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and for identifying its reaction products and metabolites. The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

In the context of environmental degradation studies, gas chromatography-mass spectrometry (GC-MS) has been used to identify this compound as a product of the atmospheric reaction of acenaphthene (B1664957) with hydroxyl radicals. epa.ie Similarly, in studies of microbial degradation of polycyclic aromatic hydrocarbons, mass spectrometry is used to identify intermediate metabolites. For example, naphthalene-1,8-dicarboxylic acid has been identified as a metabolite in the degradation of acenaphthylene (B141429) by bacteria. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information that aids in the identification of the compound. nih.govnist.gov

Table 5: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragments (m/z) |

|---|---|---|---|

| This compound | Chemical Ionization (CI) | 185 (M+1) | Not specified |

| Naphthalene-1,8-dicarboxylic acid | Electron Impact (EI) | Not specified | Not specified |

This table summarizes mass spectrometry data for this compound and related compounds from various studies.

Future Research Directions and Outlook

Emerging Research Frontiers and Unexplored Potentials

The research landscape for Naphthalene-1,8-dicarbaldehyde is branching into several exciting areas, primarily focused on materials science, supramolecular chemistry, and advanced organic synthesis.

Advanced Functional Materials: A major frontier lies in using this compound as a precursor for advanced n-type organic semiconductors. Its derivatives, particularly polycyclic aromatic dicarboximides (PADIs), are being explored for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgacs.org The ability to tune the electronic properties through chemical modification of the naphthalene (B1677914) core or the imide nitrogen atoms opens up vast possibilities for creating materials with tailored HOMO/LUMO energy levels and enhanced charge carrier mobilities. rsc.orgwiley.com Research into acene-2,3-dicarbaldehydes has shown that such compounds can be soluble, resistant to photooxidation, and possess small HOMO-LUMO gaps, properties that are highly desirable for electronic applications and could be mirrored or enhanced in this compound systems. rsc.org

Luminescent Materials and Sensors: The naphthalene core is a well-known fluorophore. Derivatives of naphthalene-1,8-dicarboxylic acid, closely related to the dicarbaldehyde, have been used to create coordination polymers with intense blue luminescence. rsc.orgrsc.org This suggests a significant, yet largely unexplored, potential for this compound in the design of novel fluorescent probes, chemical sensors, and components for organic light-emitting diodes (OLEDs). Its aldehyde groups are highly reactive and can be used to anchor the naphthalene scaffold into larger systems or to create Schiff bases that respond to specific analytes (e.g., metal ions, pH changes) through modulation of their fluorescence.

Supramolecular Chemistry and Host-Guest Systems: The unique V-shape of the peri-substituted naphthalene core makes it an ideal building block for constructing complex supramolecular architectures. acs.org this compound can act as a versatile molecular tweezer or cleft for recognizing and binding guest molecules. This could lead to the development of new host-guest complexes, molecular switches, and self-assembling materials. acs.org The aldehyde functionalities provide convenient handles for integrating the naphthalene unit into larger macrocycles, catenanes, and rotaxanes. acs.org

Stabilization of Reactive Species: The "clamping" effect of the peri-naphthalene scaffold can be used to stabilize otherwise transient or highly reactive chemical motifs. st-andrews.ac.uk This concept, termed the "Enforced Proximity Donor" strategy, uses the rigid backbone to force a strong dative interaction between a donor and an acceptor group. st-andrews.ac.uk While this compound itself features two acceptor groups, its derivatives could be designed to trap or stabilize reactive species, enabling the study of ephemeral intermediates and unlocking new chemical reactivities. st-andrews.ac.uk

Addressing Challenges and Identifying Opportunities in this compound Research